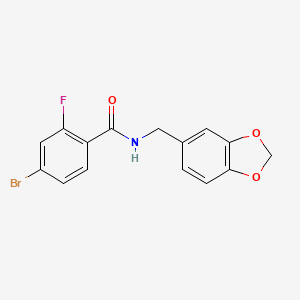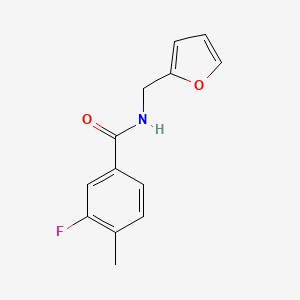
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a benzamide derivative that contains a furan-2-ylmethyl and a 3-fluoro substituent on the benzene ring. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound also inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. The compound has also been found to exhibit fluorescent properties, which makes it a potential probe for the detection of metal ions in biological samples.
Advantages and Limitations for Lab Experiments
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it can be purified through column chromatography or recrystallization. The compound exhibits fluorescent properties, which makes it a potential probe for the detection of metal ions in biological samples. However, the compound has some limitations for lab experiments. The compound is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide. One potential direction is the further study of its anticancer properties. The compound has been found to inhibit the growth of cancer cells, and further studies can help to elucidate its mechanism of action and potential as a therapeutic agent. Another potential direction is the study of its potential as a therapeutic agent for Alzheimer's disease. The compound has been found to inhibit the activity of acetylcholinesterase, and further studies can help to determine its efficacy and safety as a therapeutic agent. Additionally, the compound's fluorescent properties make it a potential probe for the detection of metal ions in biological samples, and further studies can help to optimize its use as a probe.
Synthesis Methods
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide can be synthesized through various methods. One of the commonly used methods involves the reaction of 3-fluoro-4-methylbenzoic acid with furan-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified through column chromatography or recrystallization.
properties
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTMJUBMWQRRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
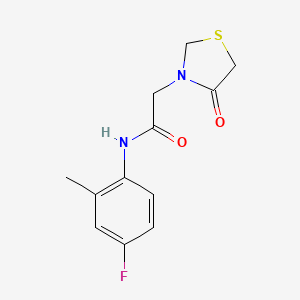
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)


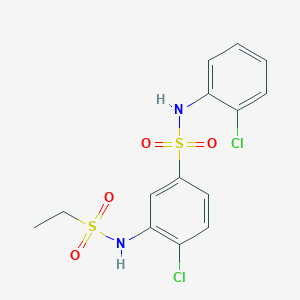

![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
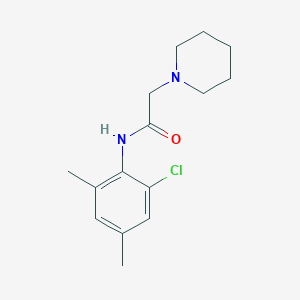
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)

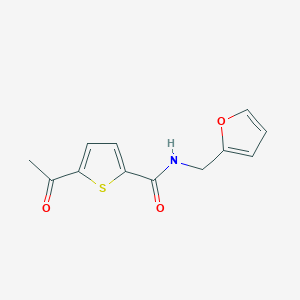
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
